REACTION_CXSMILES
|
[I-].[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N+:10]=1C)=[O:8].C(C1C=C(C)C=CN=1)#N.O1C=CC=C1[Li]>>[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N:10]=1)=[O:8] |f:0.1|
|
Name
|
2-(2-furoyl)-1,4-dimethylpyridinium iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].O1C(=CC=C1)C(=O)C1=[N+](C=CC(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)C1=NC=CC(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |